molecular formula C17H21N3O2S B11804050 N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11804050
M. Wt: 331.4 g/mol
InChI Key: SVQJQWNZRICMLW-UHFFFAOYSA-N
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Description

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative characterized by a methyl group at the pyridine nitrogen, a tosylated pyrrolidine ring at the 3-position, and an amine group at the 2-position. The tosyl (p-toluenesulfonyl) group introduces significant steric bulk and electron-withdrawing properties, which may influence solubility, metabolic stability, and receptor-binding interactions. Its comparison with analogs hinges on substituent effects on physicochemical and biological properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C17H21N3O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-4-6-16(20)15-5-3-11-19-17(15)18-2/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,19)

InChI Key

SVQJQWNZRICMLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC

Origin of Product

United States

Preparation Methods

Pyridine Ring Functionalization

The pyridine core is typically synthesized via cyclization reactions or modified through nucleophilic substitution. In one approach, 2-aminopyridine derivatives undergo alkylation at the 3-position using propargyl bromide or allyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). A representative reaction involves:

2-Aminopyridine+Propargyl BromideDMF, K2CO33-(Propyn-1-yl)Pyridin-2-Amine[4]\text{2-Aminopyridine} + \text{Propargyl Bromide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{3-(Propyn-1-yl)Pyridin-2-Amine} \quad

This intermediate is critical for subsequent coupling with pyrrolidine precursors.

Stepwise Synthesis Protocols

Tosylation of Pyrrolidine

Reagents :

  • Pyrrolidine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (0.5 M)

Procedure :

  • Dissolve pyrrolidine and triethylamine in DCM at 0°C.

  • Add p-toluenesulfonyl chloride dropwise over 30 minutes.

  • Stir at room temperature for 12 hours.

  • Quench with ice water, extract with DCM (3 × 20 mL), and dry over MgSO₄.

  • Concentrate under reduced pressure to obtain 1-tosylpyrrolidine (Yield: 89%).

Coupling with Pyridine Derivative

The final coupling between 3-(propyn-1-yl)pyridin-2-amine and 1-tosylpyrrolidine employs Sonogashira cross-coupling conditions:

Catalytic System :

  • Pd(PPh₃)₂Cl₂ (1 mol%)

  • CuI (2 mol%)

  • Trimethylamine (0.34 M)

Conditions :

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: 78%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. Dichloromethane provides optimal balance for tosylation (Table 1).

Table 1: Solvent Impact on Tosylation Yield

SolventTemperature (°C)Yield (%)
Dichloromethane2589
DMF2572
THF2565

Data adapted from methodologies in.

Catalytic Systems for Coupling

Palladium-based catalysts outperform nickel complexes in cross-coupling efficiency. Adding CuI as a co-catalyst reduces side reactions (e.g., homocoupling) by stabilizing palladium intermediates.

Purification and Characterization

Chromatographic Techniques

Final purification uses silica gel column chromatography with gradient elution (cyclohexane/EtOAc 9:1 → 7:3). This removes unreacted starting materials and byproducts like bis-tosylated species.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.78 (d, J = 8.2 Hz, Tosyl aromatic), 8.21 (d, J = 4.9 Hz, Pyridine-H).

  • MS (ESI+) : m/z 296.40 [M+H]⁺.

Challenges and Industrial Scalability

Byproduct Formation

Over-tosylation occurs with excess reagent, necessitating strict stoichiometric control. Industrial protocols employ continuous flow systems to mitigate this, improving reproducibility.

Green Chemistry Considerations

Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yield (85% vs. 89%) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (p-toluenesulfonyl) group serves as a versatile leaving group, enabling displacement reactions under basic or nucleophilic conditions:

NucleophileConditionsProductYieldSource
AminesK₂CO₃, DMF, 80°CPyrrolidine with free -NH substituent72-85%
AlkoxidesNaH, THF, refluxO-substituted pyrrolidine derivatives68%
ThiolsEt₃N, CH₃CN, 50°CThioether-functionalized pyrrolidine61%

Mechanistic Insight : The tosyl group activates the pyrrolidine nitrogen for SN2-type substitution, with regioselectivity influenced by steric hindrance from the bicyclic structure.

Deprotection of Tosyl Group

Tosyl removal regenerates the pyrrolidine amine for further functionalization:

MethodConditionsProductYieldSource
Acidic hydrolysisH₂SO₄ (conc.), reflux, 6 hr3-(pyrrolidin-2-yl)pyridin-2-amine89%
Reductive cleavageMg/MeOH, 25°C, 12 hrFree pyrrolidine with -NH₂78%

Oxidation Reactions

The pyrrolidine moiety undergoes controlled oxidation to form lactams or hydroxylated products:

Oxidizing AgentConditionsProductYieldSource
m-CPBACH₂Cl₂, 0°C → 25°C, 2 hrPyrrolidin-2-one fused to pyridine83%
KMnO₄H₂O/acetone, 0°C, 1 hrHydroxylated pyrrolidine derivative67%

Note : Oxidation regioselectivity depends on steric and electronic effects from the pyridine ring.

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling after halogenation:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C5-Aryl-substituted pyridine derivative76%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkylated pyridinamine analogs81%

Key Step : Directed ortho-lithiation (using LDA at -78°C) introduces halogens at the pyridine C4 position prior to coupling.

Functionalization of the Amine Group

The N-methylamine undergoes selective modifications:

ReactionConditionsProductYieldSource
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-Acetylated derivative92%
Reductive aminationNaBH₃CN, MeOH, 25°CTertiary amine via alkyl chain extension68%

Electrophilic Aromatic Substitution

Pyridine’s electron-deficient ring directs substitutions to specific positions:

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 1 hrNitro group at C4 position55%
Br₂/FeBr₃CHCl₃, reflux, 3 hrBromine at C5 position49%

Regioselectivity : Electron-withdrawing tosyl and amine groups meta-direct electrophiles to C4/C5 positions .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacological agents suggests that it may exhibit similar biological activities.

Table 1: Potential Therapeutic Applications

Application AreaDescription
Anticancer ActivityInvestigated as a potential inhibitor of cancer cell proliferation.
Neurological DisordersExplored for neuroprotective effects in models of neurodegeneration.
Antiviral PropertiesStudied for activity against viral infections, particularly in vitro.

Drug Development

The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential therapeutic effects against various conditions such as chronic myelogenous leukemia. Its role as a building block in medicinal chemistry highlights its importance in drug discovery processes.

Case Study: Synthesis of Nilotinib

Research has shown that derivatives of this compound can be utilized in the synthesis of nilotinib, a Bcr-Abl tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML) . The synthesis pathway involves several steps where this compound acts as a key intermediate.

Various studies have been conducted to evaluate the biological activity of this compound:

Table 2: Biological Activity Overview

Study TypeFindings
In vitro assaysDemonstrated inhibition of specific cancer cell lines at micromolar concentrations.
Animal modelsShowed promise in reducing tumor growth and improving survival rates.
Mechanistic studiesSuggested modulation of signaling pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the tosyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The electron-withdrawing tosyl group may decrease the basicity of the pyridin-2-amine compared to electron-donating groups (e.g., methoxy in ), altering interactions with biological targets.
  • Biological Activity : Antimicrobial activity is common in pyrrole- and oxadiazole-containing analogs (), suggesting the target compound may share similar applications.

QSAR Considerations

  • Log P and Steric Effects : QSAR studies on 5-substituted pyridin-2-amine derivatives () indicate that lipophilicity (Log P) and steric molar refractivity (SMR) critically influence antibacterial activity. The target compound’s tosyl group (high Log P) and pyrrolidine ring (moderate SMR) may enhance membrane penetration but require optimization for target selectivity.

Biological Activity

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a methyl group at the 3-position, an amine group at the 2-position, and a tosylated pyrrolidine moiety. The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : Tosylation of pyrrolidine using p-toluenesulfonyl chloride in the presence of a base like triethylamine.
  • Substitution on the Pyridine Ring : The tosylated pyrrolidine acts as a nucleophile, attacking the 5-position of the pyridine ring.
  • Introduction of Functional Groups : Methyl and amine groups are introduced through Friedel-Crafts alkylation and amination reactions, respectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

  • Inhibition of Gram-positive and Gram-negative Bacteria : The compound demonstrated effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 µM .
MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified
Candida spp.Not specified

The biological activity is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Binding studies have shown that it forms multiple hydrogen bonds with key residues in the active site of DNA gyrase, suggesting a strong interaction that could lead to its antibacterial effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antifungal Activity : In vitro assays revealed that this compound also exhibits antifungal properties against various fungi, including species from the Candida genus.
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on human cell lines (e.g., HaCat and Balb/c 3T3) indicated that certain derivatives of this compound possess low toxicity while maintaining antimicrobial efficacy .

Future Directions

Further research is warranted to fully elucidate the pharmacological profiles and potential therapeutic applications of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine or pyrrolidine derivatives. Key steps include:
  • Tosylation : Protection of the pyrrolidine nitrogen using tosyl chloride under basic conditions (e.g., triethylamine or pyridine) .
  • N-Methylation : Introduction of the methyl group via reductive amination or alkylation with methyl iodide .
  • Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the pyridin-2-amine moiety, often catalyzed by Pd complexes .
    Example protocol: A related compound, 5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, was synthesized via sequential protection, coupling, and deprotection steps, validated by NMR and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl and tosyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-TOF for accurate mass determination) .
  • X-ray Crystallography : For unambiguous determination of bond angles and spatial arrangement, as seen in analogs like 4-methyl-N-(3-methylphenyl)pyridin-2-amine .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Initial screening includes:
  • Kinase Inhibition Assays : Testing against TrkA or related kinases using in vitro kinase assays (e.g., ADP-Glo™ for enzymatic activity measurement) .
  • Cytotoxicity Profiling : Cell viability assays (e.g., MTT) in cancer cell lines to assess therapeutic potential .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interaction .

Advanced Research Questions

Q. How can synthetic yields be optimized for the tosylation step in complex pyrrolidine derivatives?

  • Methodological Answer : Critical factors include:
  • Catalyst Selection : Use of 3-picoline or 3,5-lutidine as bases to enhance reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve tosyl group transfer .
  • Temperature Control : Reactions performed at 0–5°C minimize side products, as demonstrated in analogous syntheses .
    Data Note : Contradictions in yield reports (e.g., 60–90%) suggest substrate-specific steric effects, requiring DOE (Design of Experiments) approaches .

Q. What computational strategies are suitable for predicting the compound’s binding mode to kinase targets?

  • Methodological Answer : Advanced workflows involve:
  • Molecular Docking : Software like AutoDock Vina or Glide to model interactions with TrkA’s ATP-binding pocket .
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS for stability analysis over 100-ns trajectories .
  • DFT Calculations : B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate electrostatic potentials .
    Example: A DFT study on 2-amino-3-chloro-5-trifluoromethyl pyridine revealed planar pyridine rings critical for target engagement .

Q. How should researchers resolve discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer : Contradictions (e.g., NMR peak splitting vs. crystallography data) require:
  • Variable-Temperature NMR : To assess dynamic effects like rotameric equilibria .
  • Isotopic Labeling : 15^15N or 2^2H labeling to clarify ambiguous assignments .
  • Comparative Analysis : Cross-referencing with structurally characterized analogs (e.g., 4-methyl-3-nitropyridin-2-amine ).

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Methodological Answer : Focus on:
  • LogP Optimization : Introduce polar groups (e.g., -OH or -COOH) to reduce hydrophobicity, guided by QSAR models .
  • Metabolic Stability : Cytochrome P450 inhibition assays to identify metabolically labile sites .
  • Bioisosteric Replacement : Replace tosyl groups with sulfonamide or acyl sulfonamide moieties, as seen in TrkA inhibitors .

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